molecular formula C10H9FN2O2 B6291507 Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2108131-55-9

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6291507
CAS No.: 2108131-55-9
M. Wt: 208.19 g/mol
InChI Key: WCXKDWXTDFFOGS-UHFFFAOYSA-N
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Description

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a fluorinated derivative of the imidazopyridine scaffold, characterized by a fluorine atom at position 8 and an ethyl carboxylate ester at position 3. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name

ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKDWXTDFFOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . The reaction typically occurs under mild conditions and yields the desired product in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of novel materials.

Biology

Research indicates that this compound exhibits bioactive properties , making it a candidate for further investigation in:

  • Antimicrobial Activity: It has shown potential in inhibiting bacterial growth by targeting specific enzymes.
  • Anticancer Properties: Preliminary studies suggest it may affect cancer cell proliferation through enzyme inhibition.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Discovery: Its structural features make it suitable for developing new pharmaceuticals aimed at treating infectious diseases and cancer.
  • Mechanism of Action: The compound may interact with various molecular targets, leading to its therapeutic effects. For example, it might inhibit enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Antimicrobial Studies:
    • In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains. The mechanism appears to involve enzyme inhibition critical for bacterial metabolism.
  • Cancer Research:
    • Preliminary findings suggest that this compound can reduce tumor cell viability in specific cancer lines. Further research is ongoing to elucidate the exact pathways involved.
  • Material Science Applications:
    • The compound has been utilized in developing new materials due to its unique electronic properties. Its incorporation into polymers has shown promise in enhancing material strength and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

The position and type of substituents on the imidazopyridine ring significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data/Applications References
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate F (8), COOEt (3) C₁₁H₉FN₂O₂ 236.20* High metabolic stability
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate F (6), COOEt (3) C₁₁H₉FN₂O₂ 236.20 Purity: 98% (synthesis intermediate)
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (8), COOEt (2) C₁₁H₉ClN₂O₂ 252.66 Similarity score: 0.93 (structural analog)
Ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate Cl (5), I (8), COOEt (3) C₁₀H₈ClIN₂O₂ 350.54 Reactivity in cross-coupling reactions
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), CF₃ (2), COOEt (3) C₁₁H₇BrF₃N₂O₂ 355.09 Antimycobacterial lead compound

*Calculated based on analogous structures.

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bulkier halogens like Cl or Br. This enhances binding affinity in target proteins .
  • Positional Isomerism : The 8-fluoro derivative (target compound) exhibits distinct reactivity compared to 6-fluoro analogs. For example, fluorination at position 8 may influence regioselectivity in electrophilic substitution reactions .

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity and Bioactivity
Compound Name Functional Groups Key Findings References
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate CF₂H (2), F (8), COOEt (3) Enhanced lipophilicity (logP ~2.7)
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CH₃ (8), CF₃ (2), COOEt (3) Improved metabolic stability (t₁/₂ >4 h)
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate CH₃ (5), COOEt (3) 83% yield in NCS-mediated chlorination
  • Trifluoromethyl Groups : The CF₃ group at position 2 (e.g., in bromo/trifluoromethyl analogs) increases resistance to oxidative metabolism, extending half-life in vivo .
  • Carboxylate Esters : Ethyl esters are commonly used as prodrugs, hydrolyzing in vivo to active carboxylic acids. Hydrolysis rates vary with substituent electronic effects .

Biological Activity

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H9_9FN2_2O2_2
  • IUPAC Name : this compound
  • Molecular Weight : 196.19 g/mol

The presence of a fluorine atom and the imidazo-pyridine core structure are crucial for its biological activity.

The compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been observed to inhibit certain enzymes and receptors, which can lead to antimicrobial and anticancer activities. The exact molecular pathways involved may vary depending on the biological context but generally include:

  • Inhibition of Bacterial Enzymes : This contributes to its antimicrobial properties.
  • Modulation of Receptor Activity : The compound may interact with various receptors involved in cancer progression.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for further development in treating infectious diseases .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth. It has been studied for its effectiveness against various cancer cell lines, showing promise as a potential therapeutic agent .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Abrahams et al. (2016)Reported moderate to good antituberculosis activity with minimum inhibitory concentration (MIC) values around 12.5 µg/mL against Mycobacterium tuberculosis .
BenchChem (2024)Highlighted the compound's potential as a bioactive molecule with both antimicrobial and anticancer properties .
ACS Omega (2021)Discussed the synthesis and characterization of imidazo[1,2-a]pyridines and their broad spectrum of biological activities .

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